molecular formula C4H4ClN3O2S B1381918 5-Chloropyrimidine-2-sulfonamide CAS No. 873398-77-7

5-Chloropyrimidine-2-sulfonamide

Cat. No.: B1381918
CAS No.: 873398-77-7
M. Wt: 193.61 g/mol
InChI Key: TZHICOZZSDYQDD-UHFFFAOYSA-N
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Description

5-Chloropyrimidine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrimidine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles. This reaction typically takes place in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nitrogen-centered nucleophiles, acetonitrile, and DIPEA. The reactions are typically carried out at low temperatures to ensure regioselectivity .

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary and secondary amines can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Chloropyrimidine-2-sulfonamide exhibits remarkable versatility, allowing for applications in various fields such as medicinal chemistry, drug discovery, and agricultural science. It has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties . Additionally, it is used as a building block in the synthesis of more complex molecules for pharmaceutical research.

Mechanism of Action

The mechanism of action of 5-Chloropyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, thereby exerting its therapeutic effects. For instance, its anti-inflammatory effects are attributed to its inhibitory response versus the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Pyrimidinesulfonamide, 2-chloro-
  • 2,5-Disubstituted pyrimidines

Uniqueness

5-Chloropyrimidine-2-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-chloropyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHICOZZSDYQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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